Technical Guide: Amino Acid Sequence and Characterization of CCK (26-31) Non-Sulfated
Technical Guide: Amino Acid Sequence and Characterization of CCK (26-31) Non-Sulfated
Executive Summary
CCK (26-31) Non-Sulfated is a hexapeptide fragment derived from the N-terminus of the Cholecystokinin-8 (CCK-8) molecule.[1][2] While the C-terminal tetrapeptide (CCK-4) contains the minimal pharmacophore for receptor activation, the CCK (26-31) fragment represents a critical metabolic intermediate. It is primarily generated via the cleavage of the Met³¹-Asp³² bond by metalloendopeptidases, specifically Thimet Oligopeptidase (EC 3.4.24.15) .
This guide details the structural identity, biological context, and rigorous protocols for the synthesis and analysis of this peptide. Special emphasis is placed on preventing methionine oxidation during Solid Phase Peptide Synthesis (SPPS), a common failure point in handling this sequence.
Part 1: Structural Identity & Physiochemical Properties
Sequence Definition
The "26-31" numbering refers to the position within the 33-amino acid precursor (CCK-33).[3]
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Sequence: Aspartyl-Tyrosyl-Methionyl-Glycyl-Tryptophyl-Methionine
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One-Letter Code: DYMGWM
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Termini:
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N-terminus: Free Amine (H-) or Acetylated (Ac-) depending on application (Standard metabolite is H-).
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C-terminus: Free Acid (-OH). Note: The parent CCK-8 is amidated, but enzymatic cleavage at Met-Asp usually yields a free C-terminal carboxylate on the 26-31 fragment.
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Physiochemical Data Table[4]
| Property | Value | Notes |
| Formula | C₃₈H₅₁N₇O₁₀S₂ | Based on free acid form |
| Molecular Weight | 830.0 g/mol | Monoisotopic |
| Isoelectric Point (pI) | ~3.8 | Acidic due to Asp²⁶ |
| Hydrophobicity | Moderate-High | Contains 2 Met, 1 Trp, 1 Tyr |
| Oxidation Potential | High | Two Methionine residues make it highly susceptible to sulfoxide formation (+16 Da or +32 Da). |
| UV Absorbance | λmax 280 nm | Dominated by Tryptophan and Tyrosine |
Part 2: Biological Context & Metabolic Pathway
The Inactivation Pathway
CCK-8 (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂) is the primary bioactive form in the central nervous system. Its biological activity is terminated by specific peptidases.
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CCK (26-31) is the product of Thimet Oligopeptidase (TOP) , which cleaves the Met³¹-Asp³² bond.
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This cleavage removes the C-terminal Asp-Phe-NH₂, effectively destroying the receptor-binding pharmacophore and rendering the peptide biologically inactive regarding CCK-A/B receptor signaling.
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Non-Sulfated vs. Sulfated: The "non-sulfated" designation refers to the Tyrosine at position 27. In bioactive CCK, this is sulfated (Tyr-SO₃H). The non-sulfated form (CCK-8NS) has significantly lower affinity for CCK-A receptors but retains affinity for CCK-B. Consequently, CCK (26-31) non-sulfated is the specific degradation product of CCK-8NS.
Visualization: CCK-8 Degradation Pathway
The following diagram illustrates the enzymatic generation of CCK (26-31).
Caption: Enzymatic hydrolysis of CCK-8 by Thimet Oligopeptidase yields the CCK (26-31) metabolite.
Part 3: Synthesis Protocol (SPPS)
Expertise Note: The synthesis of Asp-Tyr-Met-Gly-Trp-Met is technically demanding due to the presence of two Methionines (susceptible to oxidation) and one Tryptophan (susceptible to alkylation by carbocations during cleavage). The following protocol uses Fmoc chemistry with specific scavengers to mitigate these risks.
Materials
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Resin: Wang Resin (for C-terminal acid) pre-loaded with Fmoc-Met-OH. Loading: 0.3–0.5 mmol/g.
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Coupling Reagents: HBTU/HOBt or DIC/Oxyma.
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Deprotection: 20% Piperidine in DMF.
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Cleavage Cocktail (Reagent K equivalent): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).
Step-by-Step Workflow
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Resin Swelling: Swell Fmoc-Met-Wang resin in DCM for 30 min, then wash with DMF.
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Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).
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Coupling Cycles (Iterative):
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Amino Acid 5 (Trp): Fmoc-Trp(Boc)-OH. Crucial: Use Boc protection on Trp indole to prevent side reactions.
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Amino Acid 4 (Gly): Fmoc-Gly-OH.
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Amino Acid 3 (Met): Fmoc-Met-OH. Note: Do not use Met(O) unless you plan a post-synthesis reduction step.
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Amino Acid 2 (Tyr): Fmoc-Tyr(tBu)-OH.
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Amino Acid 1 (Asp): Fmoc-Asp(OtBu)-OH.
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Final Deprotection: Remove N-terminal Fmoc. Wash DCM (5x), MeOH (2x), dry under vacuum.
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Cleavage & Global Deprotection (The Critical Step):
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Prepare Cocktail K : TFA (82.5%), Phenol (5%), Thioanisole (5%), Water (5%), EDT (Ethanedithiol) (2.5%).
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Why EDT? EDT is the most effective scavenger for preventing Met oxidation and Trp alkylation. If the smell is prohibitive, DODT (3,6-dioxa-1,8-octanedithiol) is a less odorous alternative.
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Incubate resin in cocktail for 2.5 to 3 hours at room temperature under N₂ atmosphere.
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Precipitation: Filter resin. Drop filtrate into ice-cold Diethyl Ether. Centrifuge to pellet the peptide.
Part 4: Analytical Validation & Quality Control
HPLC Method for Met-Oxide Separation
Standard C18 gradients often fail to separate the native peptide from its sulfoxide form (Met-O). Use the following optimized conditions.
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Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 5µm, 300Å.
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Mobile Phase A: 0.1% TFA in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Shallow gradient is required. 10% B to 40% B over 30 minutes.
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Detection: 280 nm (Trp/Tyr) and 214 nm (Amide bond).
Self-Validating Check: Inject the crude. If you see a "split" peak or a peak preceding the main peak by ~1-2 minutes, this is likely the Met-sulfoxide impurity (+16 Da).
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Native (Reduced): Elutes later (more hydrophobic).
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Oxidized (+16/+32): Elutes earlier (more hydrophilic).
Mass Spectrometry (ESI-MS)
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Theoretical [M+H]⁺: 831.0 Da
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Target Observation: 831.0 ± 0.5 Da.
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Red Flag: Peaks at 847.0 Da (+16, mono-oxidized) or 863.0 Da (+32, di-oxidized). If these exceed 5% intensity, the synthesis cleavage lacked sufficient scavengers.
References
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Noble, F., & Roques, B. P. (1999). CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology. Progress in Neurobiology. Link
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Rose, C., et al. (1996). Characterization of the metabolism of CCK-8 by Thimet Oligopeptidase (EC 3.4.24.15). Journal of Neurochemistry. Link
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Link
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Biotage. (2023). Strategies to prevent methionine oxidation during peptide synthesis.[4][5][6] Biotage Knowledge Base. Link
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MedChemExpress. CCK (26-31) non-sulfated Product Datasheet. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cck — TargetMol Chemicals [targetmol.com]
- 3. Synthesis and biological activity of CCK26-33-related analogues modified in position 31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
